trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol
Overview
Description
trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol: is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a structure that includes a benzene ring fused to a pyrrole ring. This particular compound features a cyclobutanol group attached to the indole ring system, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol typically involves the following steps:
Indole Formation: : The starting material is often an indole or a derivative thereof.
Cyclobutanol Introduction: : The cyclobutanol group is introduced through a cyclization reaction, often involving a suitable diene and a dienophile under controlled conditions.
Reduction: : The compound may undergo reduction steps to achieve the desired trans configuration.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, specific solvents, and temperature control to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol: can undergo various chemical reactions, including:
Oxidation: : Converting the cyclobutanol group to a ketone or carboxylic acid.
Reduction: : Reducing any double or triple bonds present in the molecule.
Substitution: : Replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: : Cyclobutanone or cyclobutanoic acid derivatives.
Reduction: : Saturated cyclobutanol derivatives.
Substitution: : A variety of functionalized indole derivatives.
Scientific Research Applications
trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying the biological activity of indole derivatives.
Medicine: : Investigating potential therapeutic uses, such as anti-inflammatory or anticancer properties.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol: can be compared to other indole derivatives, such as:
Indole-3-carbinol: : Known for its anticancer properties.
Serotonin: : A neurotransmitter with significant biological activity.
Indomethacin: : A nonsteroidal anti-inflammatory drug.
Each of these compounds has unique structural features and biological activities, highlighting the diversity and potential of indole derivatives.
Properties
IUPAC Name |
(1R,2R)-2-(2,3-dihydroindol-1-yl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-6-5-11(12)13-8-7-9-3-1-2-4-10(9)13/h1-4,11-12,14H,5-8H2/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDWYEVYXYJYNO-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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